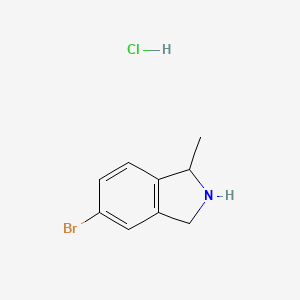

5-Bromo-1-methylisoindoline hydrochloride

Description

Properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593409 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-18-4 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methylisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, and a speculative look into the potential biological activity of 5-Bromo-1-methylisoindoline hydrochloride. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a halogenated derivative of methylisoindoline. While extensive experimental data is not widely available in public literature, a summary of its fundamental chemical properties has been compiled from various chemical databases and supplier specifications. The majority of the physical properties listed below are computational estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [1][2][3] |

| Molecular Weight | 248.55 g/mol | [1][2][4] |

| CAS Number | 1849195-68-1 (racemate)[4] 2331211-82-4 ((S)-enantiomer)[2] 223595-18-4 ((R)-enantiomer)[3] | Various |

| Purity (Typical) | ≥98% | [4][5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Topological Polar Surface Area | 12.03 Ų (computed) | [4] |

| LogP | 3.0351 (computed) | [4] |

| Hydrogen Bond Donors | 1 (computed) | [4] |

| Hydrogen Bond Acceptors | 1 (computed) | [4] |

| Rotatable Bond Count | 0 (computed) | [4] |

Synthesis and Experimental Protocols

Disclaimer: This proposed protocol is illustrative and has not been experimentally validated. It is intended to provide a theoretical framework for the synthesis of this compound.

Proposed Synthetic Pathway

Step-by-Step Experimental Protocol (Hypothetical)

-

Acetylation of 5-Bromoindole: 5-bromoindole is reacted with acetic anhydride in the presence of a base such as pyridine or sodium acetate to yield 1-acetyl-5-bromoindole. The reaction is typically carried out at room temperature, and the product is isolated by precipitation and filtration.

-

Reduction of 1-Acetyl-5-bromoindole: The acetylated intermediate is then reduced to the corresponding indoline. A common method for this transformation is the use of sodium borohydride in a suitable solvent like acetic acid. This reduction selectively saturates the C2-C3 double bond of the indole ring.

-

Deacetylation of 1-Acetyl-5-bromoindoline: The acetyl protecting group is removed by acid-catalyzed hydrolysis. Refluxing the acetylated indoline in aqueous hydrochloric acid will yield 5-bromoindoline.

-

N-Methylation of 5-Bromoindoline (Eschweiler-Clarke Reaction): The secondary amine of 5-bromoindoline is methylated using a mixture of paraformaldehyde and formic acid. This reaction, known as the Eschweiler-Clarke reaction, is a reductive amination process that introduces a methyl group onto the nitrogen atom.

-

Salt Formation: The final free base, 5-bromo-1-methylisoindoline, is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.

Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers undertaking the synthesis of this compound would need to perform full spectral characterization to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of this compound, some related compounds have been investigated for their affinity to dopamine receptors. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are implicated in a variety of neurological and psychiatric disorders.

Disclaimer: The following discussion and diagram are speculative and based on the activity of structurally related molecules. The actual biological target and mechanism of action of this compound have not been determined.

Given the structural similarities to other dopamine receptor ligands, it is hypothesized that this compound might interact with dopamine signaling pathways. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These two families typically have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).

Hypothetical Dopamine Receptor Signaling Pathway

The diagram below illustrates a simplified, generalized dopamine signaling cascade.

In this speculative model, this compound could potentially act as either an agonist or an antagonist at D1-like or D2-like dopamine receptors, thereby modulating the downstream production of cAMP and subsequent cellular responses. Further research, including binding assays and functional studies, would be necessary to validate this hypothesis and determine the specific pharmacological profile of this compound.

Conclusion

This compound is a research chemical with potential for further investigation, particularly in the context of neuropharmacology. This guide provides the currently available chemical information and a theoretical framework for its synthesis and potential biological activity. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the properties and applications of this and related compounds.

References

In-Depth Technical Guide: (R)-5-Bromo-1-methylisoindoline hydrochloride

CAS Number: 223595-18-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-5-Bromo-1-methylisoindoline hydrochloride, a chiral isoindoline derivative with significant potential in neuroscience research and drug development. This document consolidates key chemical and physical data, outlines a detailed synthetic protocol, and describes its primary mechanism of action as a dopamine D3 receptor antagonist.

Chemical and Physical Properties

(R)-5-Bromo-1-methylisoindoline hydrochloride is a white to off-white solid. Its chemical structure and key properties are summarized in the tables below.[1][2][3]

| Identifier | Value |

| IUPAC Name | (1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride |

| CAS Number | 223595-18-4 |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| Canonical SMILES | C[C@H]1NCC2=C1C=C(C=C2)Br.Cl |

| Physical Property | Value |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in water and methanol |

| Storage | Store at 2-8°C, protected from light and moisture |

Synthesis and Characterization

The synthesis of (R)-5-Bromo-1-methylisoindoline hydrochloride involves a multi-step process, typically starting from commercially available precursors. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (R)-5-Bromo-1-methylisoindoline

-

Starting Material: A suitable starting material would be a chiral precursor that can be converted to the isoindoline scaffold, such as a derivative of phthalaldehyde or a related aromatic compound.

-

Formation of the Isoindoline Ring: Cyclization is a key step to form the five-membered nitrogen-containing ring fused to the benzene ring. This can often be achieved through reductive amination or other cyclization reactions.

-

Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via various methods, including methylation of a suitable precursor or through the use of a chiral methyl-containing building block.

-

Bromination: The bromine atom is introduced onto the benzene ring, typically through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to facilitate precipitation and purification of the final product.

Analytical Characterization

The structure and purity of (R)-5-Bromo-1-methylisoindoline hydrochloride are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence and connectivity of the protons in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the isoindoline ring, the methine proton at the chiral center, and the methyl group protons.

-

¹³C NMR provides information about the carbon skeleton of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is employed to determine the purity of the compound. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, such as trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector at an appropriate wavelength.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₉H₁₀BrN) would be observed.

-

Mechanism of Action: Dopamine D3 Receptor Antagonism

(R)-5-Bromo-1-methylisoindoline hydrochloride belongs to a class of compounds that act as antagonists at the dopamine D3 receptor.[4][5][6] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, which are associated with reward, motivation, and emotion.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, upon activation by its endogenous ligand dopamine, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] As an antagonist, (R)-5-Bromo-1-methylisoindoline hydrochloride binds to the D3 receptor but does not activate it. Instead, it blocks the binding of dopamine, thereby preventing the downstream signaling cascade.[8][9]

Caption: Dopamine D3 Receptor Antagonist Signaling Pathway.

Therapeutic Potential

The selective antagonism of the dopamine D3 receptor is a promising strategy for the treatment of various neuropsychiatric disorders.[10][11] Due to the specific localization of D3 receptors in brain regions associated with reward and cognition, D3 antagonists are being investigated for their potential in treating:

-

Substance Use Disorders: By modulating the brain's reward pathways, D3 antagonists may help reduce drug craving and relapse.[12]

-

Schizophrenia: D3 receptor antagonists may offer a novel approach to treating the negative and cognitive symptoms of schizophrenia, which are often not adequately addressed by current antipsychotics that primarily target D2 receptors.[10]

-

Parkinson's Disease: D3 antagonists are being explored for their potential to manage some of the non-motor symptoms associated with Parkinson's disease.

Experimental Workflow: In Vitro Receptor Binding Assay

To characterize the binding affinity of (R)-5-Bromo-1-methylisoindoline hydrochloride for the dopamine D3 receptor, a competitive radioligand binding assay is a standard experimental approach.

Caption: Workflow for a Dopamine D3 Receptor Binding Assay.

This workflow illustrates the key steps in determining the inhibitory constant (Ki) of the compound, a critical parameter for assessing its potency as a receptor antagonist.

Conclusion

(R)-5-Bromo-1-methylisoindoline hydrochloride is a valuable research tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its selective antagonist activity makes it a promising lead compound for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in advancing its potential clinical applications.

References

- 1. 5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 18401808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 223595-18-4|(R)-5-Bromo-1-methylisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of dopamine D3 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D3 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 8. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Dopamine D3 receptor antagonist-3_TargetMol [targetmol.com]

- 10. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (S)-5-Bromo-1-methylisoindoline hydrochloride

Overview of the Synthetic Strategy

The proposed synthesis commences with the preparation of a chiral N-tert-butylsulfinyl isoindolinone. This key intermediate allows for the diastereoselective introduction of a methyl group at the C1 position. Subsequent removal of the chiral auxiliary and reduction of the lactam functionality yields the (S)-1-methylisoindoline core. Regioselective bromination at the 5-position of the isoindoline ring is then carried out, followed by the formation of the hydrochloride salt to afford the final target compound.

Synthesis Pathway Visualization

Caption: Proposed synthesis pathway for (S)-5-Bromo-1-methylisoindoline hydrochloride.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity.

Step 1: Synthesis of (S)-2-(tert-Butylsulfinyl)isoindolin-1-one

This step involves the condensation of methyl 2-formylbenzoate with (S)-2-amino-2-methylpropan-1-ol, followed by cyclization to form the chiral N-tert-butylsulfinyl isoindolinone. This method is adapted from the synthesis of similar chiral isoindolinones.[1]

Experimental Protocol:

-

To a solution of methyl 2-formylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF), add (S)-2-amino-2-methylpropan-1-ol (1.1 eq) and titanium(IV) ethoxide (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Add water to quench the reaction and filter the resulting precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-2-(tert-butylsulfinyl)isoindolin-1-one.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Methyl 2-formylbenzoate | 1.0 | 164.16 | |

| (S)-2-Amino-2-methylpropan-1-ol | 1.1 | 89.14 | |

| Titanium(IV) ethoxide | 1.2 | 228.11 | |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| (S)-2-(tert-Butylsulfinyl)isoindolin-1-one | 223.30 | ~75% |

Step 2: Diastereoselective Synthesis of (S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one

The chiral auxiliary directs the diastereoselective alkylation of the isoindolinone at the C3 position.[1]

Experimental Protocol:

-

Dissolve (S)-2-(tert-butylsulfinyl)isoindolin-1-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add lithium diisopropylamide (LDA) (1.2 eq, 2 M solution in THF/heptane/ethylbenzene) and stir the mixture at -78 °C for 30 minutes.

-

Add methyl iodide (MeI) (1.5 eq) and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S,S)-3-methyl-2-(tert-butylsulfinyl)isoindolin-1-one.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (S)-2-(tert-Butylsulfinyl)isoindolin-1-one | 1.0 | 223.30 | |

| Lithium diisopropylamide (LDA) | 1.2 | 107.12 | |

| Methyl iodide (MeI) | 1.5 | 141.94 | |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| (S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one | 237.33 | ~90% (high diastereoselectivity) |

Step 3: Cleavage of the Chiral Auxiliary to Yield (S)-3-Methylisoindolin-1-one

The sulfinyl group is removed under acidic conditions to give the N-unsubstituted isoindolinone.

Experimental Protocol:

-

Dissolve (S,S)-3-methyl-2-(tert-butylsulfinyl)isoindolin-1-one (1.0 eq) in methanol.

-

Add a solution of hydrochloric acid in methanol (e.g., 2 M) and stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-3-methylisoindolin-1-one.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one | 1.0 | 237.33 | |

| Hydrochloric acid | excess | 36.46 | |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| (S)-3-Methylisoindolin-1-one | 147.18 | ~95% |

Step 4: Reduction of (S)-3-Methylisoindolin-1-one to (S)-1-Methylisoindoline

The lactam is reduced to the corresponding amine using a suitable reducing agent.[1]

Experimental Protocol:

-

To a solution of (S)-3-methylisoindolin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere, add borane dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

-

Cool the mixture to 0 °C and cautiously add methanol to quench the excess borane.

-

Add a solution of 4 N HCl in dioxane and stir for 1 hour.

-

Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain (S)-1-methylisoindoline.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (S)-3-Methylisoindolin-1-one | 1.0 | 147.18 | |

| Borane dimethyl sulfide complex | 2.0 | 75.97 | |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| (S)-1-Methylisoindoline | 133.19 | ~85% |

Step 5: Regioselective Bromination of (S)-1-Methylisoindoline

Electrophilic aromatic substitution with N-bromosuccinimide is expected to yield the 5-bromo derivative due to the ortho,para-directing effect of the amino group.

Experimental Protocol:

-

Dissolve (S)-1-methylisoindoline (1.0 eq) in acetonitrile and cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford (S)-5-bromo-1-methylisoindoline.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (S)-1-Methylisoindoline | 1.0 | 133.19 | |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| (S)-5-Bromo-1-methylisoindoline | 212.09 | ~70% |

Step 6: Formation of (S)-5-Bromo-1-methylisoindoline hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

Experimental Protocol:

-

Dissolve (S)-5-bromo-1-methylisoindoline (1.0 eq) in anhydrous diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-5-bromo-1-methylisoindoline hydrochloride.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (S)-5-Bromo-1-methylisoindoline | 1.0 | 212.09 | |

| Hydrogen chloride | 1.1 | 36.46 | |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| (S)-5-Bromo-1-methylisoindoline hydrochloride | 248.55 | >95% |

Workflow Visualization

Caption: Experimental workflow for the synthesis of (S)-5-Bromo-1-methylisoindoline hydrochloride.

Conclusion

This technical guide provides a comprehensive and plausible synthetic route for (S)-5-Bromo-1-methylisoindoline hydrochloride. The pathway leverages a chiral auxiliary-mediated approach to establish the desired stereochemistry, followed by standard organic transformations for bromination and salt formation. While this guide is based on sound chemical principles and analogous reactions found in the literature, it is important to note that optimization of each step would be necessary to achieve high yields and purity for this specific target molecule. This document serves as a valuable resource for researchers and scientists in the field of drug discovery and development who are interested in the synthesis of novel chiral isoindoline derivatives.

References

An In-Depth Technical Guide to 5-Bromo-1-methylisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methylisoindoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and outlines a potential synthetic route. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide discusses the known biological relevance of the broader isoindoline scaffold. This paper aims to serve as a foundational resource for researchers investigating this and related molecules.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride [1].

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | PubChem[1] |

| Molecular Weight | 248.55 g/mol | PubChem[1] |

| CAS Number | 223595-18-4 | PubChem[1] |

| Synonyms | 5-Bromo-1-methylisoindoline HCl, 5-Bromo-2,3-dihydro-1-methyl-1H-isoindole hydrochloride | PubChem[1] |

Synthesis and Characterization

A potential synthetic pathway is proposed below:

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Synthesis of N-Methyl-5-bromophthalimide: 5-Bromophthalic anhydride would be reacted with methylamine in a suitable solvent.

-

Reduction to 5-Bromo-1-methylisoindoline: The resulting N-methyl-5-bromophthalimide would be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under reflux.

-

Workup and Purification: The reaction would be carefully quenched, followed by extraction and purification of the free base, 5-Bromo-1-methylisoindoline, likely using column chromatography.

-

Hydrochloride Salt Formation: The purified free base would be dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in ether or dioxane) to precipitate the hydrochloride salt. The salt would then be collected by filtration and dried.

Characterization

Due to the lack of publicly available experimental spectra for this compound, characterization would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show signals corresponding to the aromatic protons, the methyl group protons, the methine proton at position 1, and the methylene protons of the isoindoline ring. The integration and splitting patterns would be crucial for structural confirmation. For reference, the related compound 5-Bromo-3-methyl-1H-indole shows characteristic aromatic and methyl proton signals in its ¹H NMR spectrum[4].

-

¹³C NMR: Would display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found, the isoindoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of the related 5-bromoisoindoline are known to act as reagents in the synthesis of compounds with potential therapeutic applications, including:

-

Dopamine D3 Receptor Ligands: As intermediates in the synthesis of molecules with high affinity and selectivity for the dopamine D3 receptor, suggesting potential use in the development of antipsychotic drugs[2].

-

Enzyme Inhibitors: As precursors for creating inhibitors of enzymes like deubiquitinating enzymes (DUBs) for cancer treatment and IKK2 inhibitors[2].

The general workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of in vitro and in vivo assays.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-1-methylisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-Bromo-1-methylisoindoline hydrochloride is a halogenated derivative of 1-methylisoindoline. The presence of a bromine atom on the benzene ring and a methyl group at the chiral center of the isoindoline core are key structural features that influence its spectroscopic properties.

Chemical Structure:

Molecular Formula: C₉H₁₁BrClN[1]

Molecular Weight: 248.55 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-1-methylisoindoline. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic-H | 7.0 - 7.5 | d, d, s | The three protons on the brominated benzene ring will appear as doublets and a singlet, depending on their position relative to the bromine and the isoindoline ring. |

| CH-CH₃ | 4.0 - 4.5 | q | The methine proton at the chiral center will be a quartet due to coupling with the adjacent methyl protons. |

| N-CH₂ | 3.0 - 4.0 | m | The two diastereotopic protons of the methylene group in the isoindoline ring will likely appear as a complex multiplet. |

| CH₃ | 1.4 - 1.8 | d | The methyl protons will be a doublet due to coupling with the adjacent methine proton. |

| N-H | 9.0 - 11.0 | br s | The proton on the nitrogen, being part of a hydrochloride salt, will be deshielded and appear as a broad singlet. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-Br | 110 - 120 | The carbon atom directly attached to the bromine will be shielded. |

| Aromatic C | 120 - 145 | The other five aromatic carbons will have distinct signals in this region. |

| CH-CH₃ | 55 - 65 | The methine carbon at the chiral center. |

| N-CH₂ | 45 - 55 | The methylene carbon in the isoindoline ring. |

| CH₃ | 15 - 25 | The methyl carbon. |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted m/z Values | Notes |

| ESI-MS (+) | [M+H]⁺ ≈ 212/214 | The molecular ion peak of the free base will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio). |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 2400 - 2800 | Broad absorption characteristic of an amine salt. |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=C Stretch (Aromatic) | 1450 - 1600 | |

| C-N Stretch | 1000 - 1250 | |

| C-Br Stretch | 500 - 600 |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A General Approach

A plausible synthetic route to 5-Bromo-1-methylisoindoline could involve the bromination of 1-methylisoindoline or a related precursor, followed by salt formation.

Step 1: Bromination of a Precursor (Illustrative)

-

Dissolve 1-methylisoindoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the crude product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified 5-Bromo-1-methylisoindoline free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 s.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: ~250 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 s.

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Analysis Mode: Positive ion mode is typically used for amine compounds.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and a conceptual signaling pathway where such a molecule might be investigated.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Conceptual signaling pathway for investigating the biological activity of a novel compound.

References

Technical Guide on the Solubility of 5-Bromo-1-methylisoindoline hydrochloride in Organic Solvents

Executive Summary

This technical guide addresses the solubility of 5-Bromo-1-methylisoindoline hydrochloride in organic solvents. Currently, there is a notable absence of quantitative solubility data for this specific compound in publicly available scientific literature. This document serves to consolidate the available qualitative information and provide a comprehensive, standardized experimental protocol for researchers to determine the thermodynamic solubility of this and similar amine hydrochloride salts. The provided methodologies are based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility determination. Adherence to this protocol will enable researchers to generate reliable and reproducible solubility data, crucial for applications in medicinal chemistry, process development, and formulation science.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, qualitative data for the closely related compound, 5-Bromo-2,3-dihydro-1H-isoindole hydrochloride, is available and may serve as a preliminary indicator of solvent suitability.

Table 1: Qualitative Solubility of a Structurally Related Compound

| Compound | Solvent | Qualitative Solubility |

| 5-Bromo-2,3-dihydro-1H-isoindole hydrochloride | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] | |

| Dichloromethane (DCM) | Data Not Available | |

| Acetonitrile (ACN) | Data Not Available | |

| Tetrahydrofuran (THF) | Data Not Available | |

| N,N-Dimethylformamide (DMF) | Data Not Available | |

| Ethanol | Data Not Available | |

| Isopropanol (IPA) | Data Not Available |

Note: This data is for a structural analog and should be used as a directional guide only. Experimental verification for this compound is required.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, a robust approach for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent.[2][3][4]

3.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge with appropriate tubes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

3.2 Procedure

-

Preparation of Solvent System: Prepare the desired organic solvent. Ensure the solvent is degassed if necessary for the analytical method.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[2] A visual excess of solid should remain at the end of the equilibration period.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining suspended microparticles.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated HPLC or LC-MS method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the original saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination process using the shake-flask method.

Conclusion

While direct solubility data for this compound remains uncharacterized in the public domain, this guide provides the necessary framework for its determination. The qualitative data for a related structure suggests that polar aprotic solvents like DMSO and polar protic solvents like methanol may be suitable starting points for investigation. By employing the detailed shake-flask protocol, researchers can systematically and accurately quantify the solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

Technical Guide: Stability and Storage of 5-Bromo-1-methylisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-1-methylisoindoline hydrochloride. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from structurally related molecules and established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage and handling procedures, and detailed, adaptable experimental protocols for forced degradation studies. This document is intended to serve as a foundational resource for researchers and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound is a substituted isoindoline derivative. The isoindoline scaffold is a key structural motif in a variety of biologically active compounds and pharmaceutical agents. The stability of such compounds is a critical parameter that can influence their efficacy, safety, and shelf-life. This guide addresses the intrinsic stability of this compound by examining the potential reactivity of its core functional groups: a brominated aromatic ring, a secondary amine within the isoindoline structure, and its nature as a hydrochloride salt.

Understanding the stability profile is essential for the development of robust analytical methods, stable formulations, and appropriate storage conditions. This document provides a framework for assessing this stability through proposed experimental protocols and discusses potential degradation pathways.

Chemical Structure and Properties

-

IUPAC Name: 5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride

-

Molecular Formula: C₉H₁₁BrClN

-

Molecular Weight: 248.55 g/mol

-

Structure:

-

A bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring (isoindoline).

-

A bromine atom substituted on the benzene ring at position 5.

-

A methyl group substituted on the five-membered ring at position 1.

-

Present as a hydrochloride salt, which generally enhances solubility in aqueous media and can influence stability.

-

Recommended Storage and Handling

Based on information for this compound and structurally similar compounds, the following storage and handling procedures are recommended to maintain its integrity:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C [1] | Refrigerated conditions are commonly recommended to slow down potential degradation reactions. |

| Store in a cool, dry place.[2] | Minimizes exposure to heat and moisture, which can accelerate degradation. | |

| Light | Protect from light. | Aromatic compounds, particularly halogenated ones, can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The secondary amine is susceptible to oxidation. |

| Container | Keep container tightly closed.[2] | Prevents exposure to moisture and atmospheric oxygen. |

| Handling | Handle in a well-ventilated place.[2] | General good laboratory practice for handling chemical reagents. |

| Avoid contact with incompatible materials such as strong oxidizing agents. | To prevent chemical reactions that could degrade the compound. |

Table 1: Recommended Storage and Handling Conditions for this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the public domain, potential degradation routes can be inferred based on the chemical functionalities present in the molecule.

Oxidation

The secondary amine in the isoindoline ring is a potential site for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Potential oxidation products could include N-oxides or products of ring opening.

Photodegradation

Brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can involve the cleavage of the carbon-bromine bond to form radical species, which can then participate in a variety of secondary reactions, potentially leading to debromination or the formation of other photoproducts.

Thermal Degradation

As a hydrochloride salt, the compound is likely to have a relatively high melting and decomposition point. However, at elevated temperatures, thermal decomposition can occur. The specific degradation products will depend on the conditions, but could involve fragmentation of the isoindoline ring system.

pH-Dependent Degradation (Hydrolysis)

While the isoindoline ring itself is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation. The stability of the compound in aqueous solutions at different pH values should be evaluated.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following protocols describe a forced degradation study designed to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from all potential degradation products.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220-280 nm). Photodiode array (PDA) detection is recommended to assess peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Forced Degradation Experimental Workflow

References

An Examination of 5-Bromo-1-methylisoindoline hydrochloride: Current Knowledge and Data Gaps

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action, biological activity, and associated signaling pathways for 5-Bromo-1-methylisoindoline hydrochloride. This compound is primarily cataloged as a research chemical, and as of late 2025, no substantive studies detailing its pharmacological properties have been published.

It is important to distinguish this compound from structurally related compounds that have undergone some biological evaluation. For instance, research on other isoindoline derivatives has suggested potential for anticancer properties and kinase inhibition[6]. However, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific substitutions on the isoindoline ring are critical determinants of a compound's pharmacological profile.

Due to the absence of published research, this guide cannot provide the requested in-depth technical information, including quantitative data, detailed experimental protocols, and signaling pathway diagrams. The creation of such a document would necessitate de novo laboratory research to first identify any biological activity and subsequently elucidate the underlying mechanism of action.

Future Research Directions

To address the current knowledge gap, a systematic investigation of this compound would be required. A potential research workflow could involve the following stages:

-

Initial Screening: High-throughput screening against a panel of common biological targets (e.g., receptors, enzymes, ion channels) to identify any potential bioactivity.

-

Hit Validation and Dose-Response Studies: Confirmation of any initial "hits" from the screening phase and determination of potency (e.g., IC50 or EC50 values).

-

Target Deconvolution: For validated hits, identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic approaches.

-

Mechanism of Action Studies: Once a target is identified, further cellular and biochemical assays would be needed to understand how the compound modulates the target's function and the downstream effects on signaling pathways.

Below is a conceptual workflow representing a potential research plan to elucidate the mechanism of action.

References

- 1. This compound | C9H11BrClN | CID 18401808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | C9H10BrN | CID 18401809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 223595-18-4|(R)-5-Bromo-1-methylisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 4. 223595-18-4|(R)-5-Bromo-1-methylisoindoline hydrochloride| Ambeed [ambeed.com]

- 5. parchem.com [parchem.com]

- 6. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

The Isoindoline Scaffold: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core, a bicyclic heterocyclic system, has traversed a remarkable journey from an obscure chemical entity to the cornerstone of blockbuster drugs. This guide delves into the rich history of isoindoline compounds, beginning with their initial synthesis in the late 19th century and tracing their evolution into a privileged scaffold in modern medicinal chemistry. We will explore the pivotal discoveries that unveiled their therapeutic potential, culminating in the development of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. This paper will provide a comprehensive overview of the key synthetic methodologies, detailed experimental protocols for seminal syntheses, and a quantitative analysis of the biological activities of prominent isoindoline-containing drugs. Furthermore, we will dissect the intricate signaling pathways through which these molecules exert their profound therapeutic effects, offering a deeper understanding of their mechanism of action.

A Historical Perspective: The Dawn of Isoindoline Chemistry

The story of isoindoline begins in the late 19th century, a period of fervent exploration in organic chemistry. The parent isoindoline molecule, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, was first synthesized by the German chemist Julius Tafel in 1889. Tafel, a student of the renowned Emil Fischer, was a pioneer in the field of electrochemistry. His groundbreaking work on the electrolytic reduction of organic compounds led to the first successful synthesis of isoindoline from phthalimide.

While the initial discovery did not immediately spark widespread interest, it laid the fundamental groundwork for future investigations into this unique heterocyclic system. For several decades, isoindoline and its simple derivatives remained largely of academic interest.

The trajectory of isoindoline chemistry took a dramatic and unforeseen turn with the synthesis of thalidomide in 1954 by the Swiss pharmaceutical company Ciba. Initially developed as a sedative and antiemetic, thalidomide's tragic teratogenic effects in the early 1960s led to its withdrawal from the market and became a cautionary tale in drug development. However, subsequent research into its mechanism of action revealed potent anti-inflammatory and anti-angiogenic properties. This serendipitous discovery paved the way for the redemption of the isoindoline scaffold and ignited a new era of research into its therapeutic potential.

The late 20th and early 21st centuries witnessed the rational design and development of thalidomide analogs, leading to the approval of lenalidomide and pomalidomide for the treatment of multiple myeloma and other hematological malignancies. These immunomodulatory drugs (IMiDs) represent a triumph of medicinal chemistry, transforming the clinical landscape for patients with these diseases.

Key Synthetic Methodologies

The synthesis of the isoindoline core and its derivatives has evolved significantly since Tafel's initial electrolytic reduction. A variety of synthetic strategies have been developed to access this versatile scaffold.

Reduction of Phthalimides

The classical and historically significant method for preparing isoindoline involves the reduction of phthalimide. This can be achieved through various reducing agents.

-

Electrolytic Reduction (Tafel, 1889): The pioneering method involved the electrochemical reduction of phthalimide at a lead cathode in an acidic medium. This process effectively removes the two carbonyl groups of the imide to yield isoindoline.

-

Chemical Reduction: More contemporary and scalable methods often employ chemical reducing agents. A common approach involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) to reduce the phthalimide carbonyls.

Cyclization Reactions

Modern synthetic approaches often rely on the construction of the isoindoline ring system through cyclization reactions.

-

From o-Xylylene Dibromide: A common strategy involves the reaction of α,α'-dibromo-o-xylene with a primary amine. The amine displaces the two bromide atoms in a sequential nucleophilic substitution, leading to the formation of the five-membered heterocyclic ring.

-

Reductive Amination of Phthalaldehyde: The reaction of o-phthalaldehyde with an amine followed by in situ reduction of the resulting imine provides a direct route to N-substituted isoindolines.

Experimental Protocols

Historical Synthesis: Electrolytic Reduction of Phthalimide (Adapted from Tafel, 1889)

Warning: This protocol is of historical significance and involves hazardous materials and equipment. It should only be attempted by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Objective: To synthesize isoindoline via the electrolytic reduction of phthalimide.

Materials:

-

Phthalimide

-

Sulfuric acid (concentrated)

-

Lead sheet (for cathode)

-

Platinum wire (for anode)

-

Electrolysis cell (e.g., a divided H-cell)

-

Direct current power supply

-

Distilled water

-

Diethyl ether

-

Sodium hydroxide solution

Procedure:

-

A solution of phthalimide is prepared in dilute sulfuric acid. This solution serves as the catholyte.

-

The electrolysis cell is assembled with a lead sheet as the cathode and a platinum wire as the anode, separated by a porous diaphragm.

-

The catholyte is placed in the cathode compartment, and an equivalent concentration of dilute sulfuric acid is placed in the anode compartment.

-

A direct current is passed through the cell at a controlled current density. The progress of the reduction is monitored over time.

-

Upon completion of the electrolysis, the catholyte is made alkaline with a sodium hydroxide solution.

-

The resulting aqueous solution is extracted with diethyl ether.

-

The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude isoindoline.

-

The crude product can be further purified by distillation under reduced pressure.

Modern Synthesis: From α,α'-Dibromo-o-xylene

Objective: To synthesize N-benzylisoindoline from α,α'-dibromo-o-xylene and benzylamine.

Materials:

-

α,α'-Dibromo-o-xylene

-

Benzylamine

-

Potassium carbonate

-

Acetonitrile

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

To a solution of α,α'-dibromo-o-xylene in acetonitrile, an excess of benzylamine and potassium carbonate is added.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure N-benzylisoindoline.

Quantitative Biological Data

The therapeutic efficacy of isoindoline-containing drugs is well-documented. The following tables summarize key quantitative data for thalidomide and its analogs.

Table 1: Inhibitory Concentration (IC₅₀) of Thalidomide on TNF-α Production

| Cell Type | Stimulant | IC₅₀ (µM) | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | ~3.8 | [1] |

| Human Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent inhibition | [2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | Dose-dependent inhibition | [3] |

Table 2: Antiproliferative Activity (IC₅₀) of Lenalidomide and Pomalidomide in Multiple Myeloma Cell Lines

| Cell Line | Lenalidomide IC₅₀ (µM) | Pomalidomide IC₅₀ (µM) | Reference |

| MM.1S | 0.1 - 1 | 0.01 - 0.1 | [4] |

| U266 | >10 | 1 - 10 | [5] |

| RPMI-8226 | 1 - 10 | 0.1 - 1 | [6] |

| H929 | 0.1 - 1 | 0.01 - 0.1 | [7] |

Mechanism of Action: The Cereblon-Mediated Signaling Pathway

The immunomodulatory and anti-cancer effects of thalidomide, lenalidomide, and pomalidomide are primarily mediated through their interaction with the protein cereblon (CRBN) . CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

The binding of an IMiD to CRBN alters the substrate specificity of the CRL4 complex. This "molecular glue" effect brings new protein targets, known as neosubstrates, into proximity with the E3 ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome.

The key neosubstrates for the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.

Furthermore, the degradation of Ikaros and Aiolos in T cells has a costimulatory effect, leading to enhanced T cell proliferation and increased production of interleukin-2 (IL-2), which contributes to the overall anti-tumor immune response.

Diagram of the Cereblon-Mediated Signaling Pathway

Caption: IMiD-mediated degradation of Ikaros and Aiolos.

Conclusion and Future Directions

The journey of isoindoline compounds from a historical chemical curiosity to a mainstay of modern oncology is a testament to the power of scientific inquiry and the potential for serendipity in drug discovery. The development of IMiDs has not only revolutionized the treatment of multiple myeloma but has also opened up new avenues for therapeutic intervention in a range of other diseases, including other cancers and inflammatory conditions.

The elucidation of the cereblon-mediated mechanism of action has provided a rational basis for the design of next-generation isoindoline-based therapeutics. The concept of "molecular glues" that can induce the degradation of previously "undruggable" protein targets is a paradigm shift in drug discovery.

Future research in this area will likely focus on:

-

Developing novel IMiDs with improved potency, selectivity, and safety profiles.

-

Identifying new neosubstrates for CRBN modulation to expand the therapeutic applications of this class of drugs.

-

Exploring the potential of isoindoline-based PROTACs (Proteolysis Targeting Chimeras) to target a wider range of disease-causing proteins.

-

Investigating the role of the isoindoline scaffold in other therapeutic areas beyond oncology and immunology.

The rich history and promising future of isoindoline compounds ensure that this remarkable heterocyclic scaffold will continue to be a source of innovation and a beacon of hope for patients for years to come.

References

- 1. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ELECTROLYTIC REDUCTION OF PHTHALIMIDES. PART I | Semantic Scholar [semanticscholar.org]

- 5. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.si.edu [repository.si.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-1-methylisoindoline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Bromo-1-methylisoindoline hydrochloride, a valuable heterocyclic building block for pharmaceutical and medicinal chemistry research. The isoindoline scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This protocol outlines a representative multi-step synthesis involving the formation of a phthalimidine (isoindolinone) intermediate, followed by reduction, and final conversion to the hydrochloride salt. The described procedures are based on established chemical principles for the synthesis of substituted isoindolines.[1][4][5][6]

Introduction

Isoindoline and its derivatives are key structural motifs in a wide range of pharmaceuticals and natural products due to their diverse biological activities.[1][2][7] The specific substitution pattern of a bromine atom on the aromatic ring and a methyl group at the 1-position provides two distinct points for further chemical modification. The bromine atom can participate in various cross-coupling reactions, while the secondary amine of the isoindoline core allows for the introduction of diverse substituents. This makes 5-Bromo-1-methylisoindoline a versatile intermediate for the generation of compound libraries in drug discovery programs.[3]

This protocol details a plausible and robust synthetic route starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of this compound can be envisioned through a three-step process:

-

Step 1: Synthesis of 5-Bromo-3-methylisoindolin-1-one from 4-bromophthalic anhydride and methylamine.

-

Step 2: Reduction of 5-Bromo-3-methylisoindolin-1-one to 5-Bromo-1-methylisoindoline.

-

Step 3: Formation of the Hydrochloride Salt to yield the final product.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 4-Bromophthalic anhydride | C₈H₃BrO₃ | 227.01 | Sigma-Aldrich | ≥97% |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | Acros Organics | 40% w/w |

| Acetic Acid | C₂H₄O₂ | 60.05 | Fisher Scientific | ≥99.7% |

| Zinc Dust | Zn | 65.38 | J.T. Baker | ≥98% |

| Hydrochloric Acid (conc.) | HCl | 36.46 | VWR | 37% |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | Sigma-Aldrich | ≥95% |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | EMD Millipore | ≥99.9% |

| Diethyl Ether, anhydrous | C₄H₁₀O | 74.12 | Fisher Scientific | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ≥99.8% |

| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 | Fisher Scientific | ≥99% |

| Hydrochloric Acid (2M in Et₂O) | HCl | 36.46 | Sigma-Aldrich | 2.0 M |

Table 2: Summary of Hypothetical Experimental Results

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 1 | 5-Bromo-3-methylisoindolin-1-one | 22.6 | 19.2 | 85 | >95% |

| 2 | 5-Bromo-1-methylisoindoline | 21.2 | 17.0 | 80 | >98% |

| 3 | 5-Bromo-1-methylisoindoline HCl | 24.9 | 23.4 | 94 | >99% |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-methylisoindolin-1-one

This procedure describes the formation of the N-methyl phthalimidine ring from 4-bromophthalic anhydride.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride (22.7 g, 0.10 mol) and glacial acetic acid (100 mL).

-

While stirring, slowly add methylamine (40% in water, 8.5 mL, 0.11 mol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. A precipitate should form.

-

Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.

-

Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 5-Bromo-3-methylisoindolin-1-one as an off-white solid.

-

Protocol 2: Reduction of 5-Bromo-3-methylisoindolin-1-one to 5-Bromo-1-methylisoindoline

This protocol details the reduction of the lactam (amide) functionality to the corresponding amine.

-

Safety Note: Lithium Aluminum Hydride (LAH) is a highly reactive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Procedure:

-

Set up a 500 mL three-neck round-bottom flask, previously dried in an oven, with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stirrer.

-

Carefully add Lithium Aluminum Hydride (LAH) (7.6 g, 0.20 mol) to 150 mL of anhydrous tetrahydrofuran (THF) in the flask.

-

Dissolve 5-Bromo-3-methylisoindolin-1-one (19.2 g, 0.085 mol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Slowly add the solution of the isoindolinone to the stirring LAH suspension over 30 minutes. The reaction is exothermic. If necessary, use an ice bath to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

-

Cool the reaction flask to 0 °C in an ice bath.

-

Carefully quench the excess LAH by the sequential dropwise addition of water (7.6 mL), followed by 15% aqueous sodium hydroxide (7.6 mL), and then water again (22.8 mL).

-

Stir the resulting granular precipitate for 1 hour at room temperature.

-

Filter off the solids and wash them thoroughly with THF (3 x 50 mL).

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 5-Bromo-1-methylisoindoline. The product can be purified further by column chromatography if necessary.

-

Protocol 3: Synthesis of this compound

This final step converts the free base into its more stable and water-soluble hydrochloride salt.

-

Procedure:

-

Dissolve the crude 5-Bromo-1-methylisoindoline (17.0 g, 0.08 mol) in 150 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (44 mL, 0.088 mol).

-

A white precipitate will form immediately. Stir the suspension at 0 °C for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL).

-

Dry the product under vacuum to yield this compound as a white crystalline solid.[8]

-

Visualizations

Caption: Synthetic workflow for 5-Bromo-1-methylisoindoline HCl.

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should adapt and optimize the conditions as necessary. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. Preparation of 1-aryl-substituted isoindoline derivatives by sequential Morita–Baylis–Hillman and intramolecular Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | 335428-62-1 | Benchchem [benchchem.com]

- 4. Brominated isoindolines: precursors to functionalised nitroxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. [Synthesis of N-substituted isoindolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C9H11BrClN | CID 18401808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 5-Bromo-1-methylisoindoline Hydrochloride via Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 5-Bromo-1-methylisoindoline hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol employs normal-phase flash chromatography, a widely accessible and scalable technique. Due to the basic nature of the free amine and the properties of its hydrochloride salt, careful consideration of the stationary and mobile phases is critical for achieving high purity. This document provides a comprehensive protocol, from sample preparation to fraction analysis, and includes representative data to guide researchers in achieving optimal separation.

Introduction

5-Bromo-1-methylisoindoline and its salts are important building blocks in the development of various therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and potential safety concerns in the final active pharmaceutical ingredient (API). Chromatographic purification is often a necessary step to ensure the required purity specifications are met. This note describes a detailed protocol for the purification of this compound using flash chromatography with a silica gel stationary phase and a modified mobile phase to ensure efficient and high-resolution separation.

Experimental Protocols

Materials and Equipment

-

Crude Sample: this compound (synthesis-derived mixture)

-

Stationary Phase: Silica gel, 40-63 µm particle size

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

-

Apparatus: Flash chromatography system with a UV detector, glass column, fraction collector, rotary evaporator

-

Analytical Equipment: HPLC or TLC for fraction analysis

Sample Preparation

-

Free-Basing (Optional but Recommended): To improve chromatographic behavior on silica gel, the hydrochloride salt can be converted to its free-base form.

-

Dissolve the crude this compound in deionized water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1 M NaOH while stirring until the pH of the aqueous layer is basic (pH 9-10).

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base.

-

-

Dry Loading:

-

Dissolve the crude free-base in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to the solution and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This dry-loaded sample is now ready for loading onto the column.

-

Chromatographic Purification

-

Column Packing:

-

A glass column is dry-packed with silica gel.

-

The column is then flushed and equilibrated with the initial mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).

-

-

Sample Loading:

-

The dry-loaded sample is carefully added to the top of the equilibrated silica gel bed.

-

A thin layer of sand can be gently added on top of the sample to prevent disturbance during solvent addition.

-

-

Elution:

-

The purification is performed using a gradient elution to effectively separate the target compound from impurities.

-

The mobile phase consists of Dichloromethane (Solvent A) and Methanol (Solvent B), with a constant 0.5% Triethylamine throughout the run to prevent peak tailing of the amine.[1]

-

A typical gradient could be:

-

0-5 column volumes (CV): 100% Solvent A

-

5-20 CV: Linear gradient from 0% to 10% Solvent B in Solvent A

-

20-25 CV: Hold at 10% Solvent B

-

-

-

Fraction Collection and Analysis:

-

Fractions are collected throughout the run based on the UV chromatogram.

-

The collected fractions are analyzed by TLC or HPLC to determine the purity of each fraction.

-

-

Post-Purification Work-up:

-

Pure fractions containing the 5-Bromo-1-methylisoindoline free-base are combined.

-

The solvent is removed under reduced pressure.

-

To convert the purified free-base back to the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

-

The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

-

Data Presentation

The following table summarizes representative quantitative data that can be expected from the described purification protocol.

| Parameter | Value |

| Crude Sample Purity | ~85% (by HPLC) |

| Final Purity | >98% (by HPLC) |

| Yield | 80-90% |

| Retention Factor (Rf) | ~0.4 (in 9:1 DCM:MeOH) |

| Column Loading | 1-5% (w/w sample to silica) |

| Primary Elution Solvent | Dichloromethane/Methanol |

| Mobile Phase Modifier | 0.5% Triethylamine |

Note: The data presented are representative and may vary depending on the specific impurities present in the crude material and the exact chromatographic conditions used.

Visualization of Experimental Workflow

Caption: Workflow for the purification of 5-Bromo-1-methylisoindoline HCl.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the purification of this compound. The use of a modified mobile phase in normal-phase flash chromatography effectively mitigates the challenges associated with purifying basic amine compounds. By following this detailed procedure, researchers and drug development professionals can consistently obtain this key intermediate in high purity, ensuring the quality and integrity of their subsequent research and development activities.

References

Application Note: 1H and 13C NMR Analysis of 5-Bromo-1-methylisoindoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract